2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)aceticacid
Description
2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is a heterocyclic compound featuring a 1,4-dihydropyridinone core substituted with a methyl group at position 2 and an acetic acid moiety at position 1. The dihydropyridinone ring system is known for its biological relevance, particularly in medicinal chemistry, due to its structural similarity to NADH cofactors. The acetic acid group enhances solubility in polar solvents and provides a handle for further derivatization.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(2-methyl-4-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-6-4-7(10)2-3-9(6)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
UTELSPRQTQBKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=CN1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-oxo-1,4-dihydropyridine with chloroacetic acid under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Alcohol derivatives with reduced keto groups.
Substitution: Esters or amides formed from the acetic acid moiety.
Scientific Research Applications
2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences between 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid and its analogs:
Key Comparative Observations
Functional Group Influence: The carboxylic acid group in the target compound and analogs (e.g., ) enhances aqueous solubility and enables hydrogen bonding, critical for biological interactions. In contrast, the ester derivative () exhibits reduced polarity, favoring organic solvent compatibility.
Substituent Position and Steric Effects: Methyl groups at C2 (target) versus C2 and C6 () influence ring conformation. The indenylidene moiety in introduces a rigid, conjugated system, likely enhancing UV-Vis absorption properties and π-π stacking interactions, unlike the simpler dihydropyridinone core of the target.
Chain Length and Lipophilicity: The butanoic acid chain in increases lipophilicity (logP), favoring membrane permeability in biological systems compared to the shorter acetic acid chain in the target.
Synthetic Accessibility :
- The diiodo analog () may require halogenation steps under harsh conditions, whereas the target compound could be synthesized via milder alkylation or condensation reactions.
Biological Activity
Overview
2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid, also known by its CAS number 98491-85-1, is a compound with notable biological activities. It belongs to the class of dihydropyridine derivatives, which are recognized for their pharmacological potential, particularly in cardiovascular and metabolic regulation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C8H9NO3
- Molecular Weight : 169.16 g/mol
- Melting Point : 253–254 °C
- IUPAC Name : (2-methyl-4-oxo-1(4H)-pyridinyl)acetic acid
Cardiovascular Effects
Research indicates that compounds in the dihydropyridine family exhibit significant cardiovascular effects, primarily through calcium channel modulation. The specific compound 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has shown potential in:
- Vasodilation : By blocking calcium influx into vascular smooth muscle cells, it may induce relaxation and lower blood pressure.
Metabolic Regulation
Studies have highlighted that this compound interacts with free fatty acid receptors (FFARs), particularly FFAR3 (GPR41). This interaction suggests potential roles in:
- Metabolic Syndrome Management : Its ability to modulate metabolic pathways could aid in managing conditions like obesity and type 2 diabetes.
Study on Metabolic Activity
A study published in IUCr Journals examined the metabolic effects of related dihydropyridine compounds on FFAR3. The findings indicated that:
"The compound exhibited a specific ligand effect on FFAR3 without affecting other metabolite-sensing receptors" .
This specificity suggests potential therapeutic applications in metabolic disorders.
Antimicrobial Evaluation
In a comparative study assessing various dihydropyridine derivatives for antimicrobial activity, related compounds showed promising results against Gram-positive and Gram-negative bacteria. While direct evidence for 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is still needed, its structural similarities warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
